Synthesis of 2,4-Dihydroxyquinoline: An Improved Procedure Delivers 75-80% Yield, Demonstrating Manufacturing Viability
The synthesis of 2,4-dihydroxyquinoline is distinguished by an improved, standardized procedure that achieves a yield of 75-80% based on methyl anthranilate. This compares favorably to conventional multi-step methods for 2,4-dihydroxyquinoline derivatives, which are noted to have lower overall yields and cumbersome isolation steps [1]. The optimized process involves a three-step sequence of condensation, cyclization, and deacetylation, offering a more efficient and reliable route for its procurement as a pharmaceutical intermediate.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 75-80% yield (based on methyl anthranilate) |
| Comparator Or Baseline | Conventional multi-step synthesis of 2,4-dihydroxyquinoline derivatives (not specified, but noted as lower yielding and more cumbersome) |
| Quantified Difference | Not applicable; baseline yield is not quantified but described as lower. |
| Conditions | Improved three-step procedure (condensation of methyl anthranilate, cyclization, deacetylation) |
Why This Matters
The availability of a high-yielding, well-defined synthetic route directly impacts the cost-effectiveness and supply chain reliability for large-scale procurement of 2,4-dihydroxyquinoline as a research chemical or pharmaceutical intermediate.
- [1] Sarangi, C. M., & Rao, Y. R. (1992). An Improved Procedure for the Preparation of 2,4-Dihydroxy Quinoline. Research and Industry, 37(2), 113-114. View Source
